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Compound of Interest

Compound Name: Sofosbuvir impurity F

Cat. No.: B8068907 Get Quote

For researchers, scientists, and drug development professionals, a nuanced understanding of

the spectroscopic differences between an active pharmaceutical ingredient (API) and its

impurities is paramount for ensuring drug quality, safety, and efficacy. This guide provides a

detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectra of the hepatitis C drug Sofosbuvir and its process-related impurity, Sofosbuvir
Impurity F.

This comparison leverages available spectroscopic data to highlight the key structural

dissimilarities between the two molecules, offering a valuable resource for analytical chemists

and formulation scientists. While comprehensive experimental data for Sofosbuvir is readily

available, the data for Sofosbuvir Impurity F is less prevalent in public literature. However, by

examining its proposed structure, we can predict and rationalize the expected spectroscopic

variations.

Structural and Molecular Formula Overview
Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C, is a nucleotide analog with the

molecular formula C₂₂H₂₉FN₃O₉P.[1] Sofosbuvir Impurity F, identified as a diastereomer of

Sofosbuvir, possesses a significantly different molecular formula of C₃₄H₄₅FN₄O₁₃P₂. This

disparity in molecular formula indicates that Impurity F is not a simple stereoisomer but a more

complex derivative, likely formed during the synthesis or degradation process. The structure, as

suggested by its SMILES representation, points towards a dimeric or substituted variant of the

parent drug.
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Diagram 1: Structural Relationship between Sofosbuvir and Sofosbuvir Impurity F
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A schematic illustrating the generation of Sofosbuvir Impurity F from the parent drug.

¹H and ¹³C NMR Spectroscopy Comparison
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic

compounds. A comparison of the ¹H and ¹³C NMR spectra of Sofosbuvir and the expected

spectra of Impurity F would reveal significant differences arising from their structural

divergence.

Table 1: Comparative ¹H NMR Data of Sofosbuvir
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Assignment
Sofosbuvir Chemical Shift (δ

ppm)

Expected Key Differences in

Sofosbuvir Impurity F

Phenyl-H 7.40-7.20 (m, 5H)

Additional aromatic signals or

significant shifts in existing

ones.

Uracil H-6 7.95 (d, 1H)
Potential for a second set of

uracil signals if a dimer.

Uracil H-5 5.65 (d, 1H)
Potential for a second set of

uracil signals.

Anomeric H-1' 6.15 (t, 1H)
Possible presence of a second

anomeric proton signal.

Ribose Protons 4.50-4.00 (m)

More complex multiplet

patterns due to the larger

structure.

Isopropyl CH 4.90 (sept, 1H)

Potential for two non-

equivalent isopropyl methine

signals.

Alanine CH 3.95 (q, 1H)
Possible presence of a second

alanine-like methine proton.

Isopropyl CH₃ 1.25 (d, 6H)
Additional or shifted isopropyl

methyl signals.

Alanine CH₃ 1.35 (d, 3H)
Additional or shifted alanine

methyl signals.

Ribose CH₃ 1.20 (s, 3H)
Potential for a second ribose

methyl singlet.

Table 2: Comparative ¹³C NMR Data of Sofosbuvir
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Assignment
Sofosbuvir Chemical Shift (δ

ppm)

Expected Key Differences in

Sofosbuvir Impurity F

Phenyl C 150.8, 129.9, 125.0, 120.2
Additional aromatic carbon

signals.

Uracil C=O 163.5, 150.5
Potential for two sets of

carbonyl signals.

Uracil C-6 140.5
Possible presence of a second

C-6 signal.

Uracil C-5 102.0
Possible presence of a second

C-5 signal.

Anomeric C-1' 89.0
Potential for a second

anomeric carbon signal.

Ribose Carbons 85.0-60.0
A greater number of signals in

the ribose region.

Isopropyl CH 69.5

Potential for two non-

equivalent methine carbon

signals.

Alanine CH 50.0
Possible presence of a second

alanine-like methine carbon.

Isopropyl CH₃ 21.5
Additional or shifted methyl

carbon signals.

Alanine CH₃ 20.0
Additional or shifted methyl

carbon signals.

Ribose CH₃ 18.0
Potential for a second ribose

methyl signal.

Infrared (IR) Spectroscopy Comparison
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectra of Sofosbuvir and Impurity F would exhibit both similarities and

distinct differences, reflecting their shared core structure and unique functionalities.
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Table 3: Comparative FT-IR Data of Sofosbuvir

Functional Group
Sofosbuvir Wavenumber

(cm⁻¹)

Expected Key Differences in

Sofosbuvir Impurity F

N-H Stretch (Amide) ~3400
Broadening or shifting due to

altered hydrogen bonding.

C-H Stretch

(Aromatic/Aliphatic)
~3100-2900

Increased complexity and

intensity in the aliphatic region.

C=O Stretch (Uracil/Ester) ~1710, ~1680
Potential splitting or

broadening of carbonyl bands.

P=O Stretch ~1250
Possible presence of two

distinct P=O stretching bands.

P-O-C Stretch ~1050
More complex and broader

absorption in this region.

C-F Stretch ~1100
Likely to be present in both

spectra.

The FTIR spectra of Sofosbuvir show prominent peaks at wave numbers 1520.365 cm⁻¹

(RCH₂CH₃), 1600.478 cm⁻¹ (RCOO-), and 827.274 cm⁻¹ (R₂NH).[2]

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra, based

on standard laboratory practices and information from related studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample (Sofosbuvir or

Sofosbuvir Impurity F) and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆,

CDCl₃) in a 5 mm NMR tube. The final concentration should be around 10-20 mg/mL.

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz

instrument.
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¹H NMR Acquisition:

Acquire the spectrum at a constant temperature, typically 25 °C.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to appropriately cover all proton signals (e.g., -2 to 12 ppm).

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference

the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover all carbon signals (e.g., 0 to 200 ppm).

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

Process the data with a line broadening of 1-2 Hz and reference the spectrum to the

solvent peak.

Fourier-Transform Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-

200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it

into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.

Typically, scan in the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Conclusion
The spectroscopic comparison of Sofosbuvir and its F impurity reveals significant structural

differences, which are critical for the quality control of the drug product. While detailed

experimental data for Impurity F remains elusive in the public domain, the predicted

spectroscopic characteristics based on its proposed structure provide a solid foundation for its

identification and differentiation from the parent API. The methodologies outlined here offer a

standardized approach for laboratories to perform their own comparative analyses, ensuring

the purity and safety of Sofosbuvir formulations. Further research into the isolation and

definitive characterization of Sofosbuvir Impurity F is warranted to fully elucidate its structure

and potential impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b8068907#spectroscopic-comparison-nmr-ir-of-
sofosbuvir-and-sofosbuvir-impurity-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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